molecular formula C14H16ClNO2 B1446424 tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate CAS No. 1820685-06-0

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate

Cat. No.: B1446424
CAS No.: 1820685-06-0
M. Wt: 265.73 g/mol
InChI Key: WEESPQCUYZPFSJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Biochemical Analysis

Biochemical Properties

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as alcohol dehydrogenases, which catalyze the reduction of carbonyl compounds to alcohols. The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of various bioactive molecules .

In addition to enzymes, this compound can interact with proteins through covalent modifications. The indole ring structure facilitates π-π interactions with aromatic amino acids, while the tert-butyl group provides steric hindrance that can influence the binding affinity and specificity of the compound towards target proteins .

Cellular Effects

This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling by interacting with key signaling proteins, leading to alterations in downstream signaling cascades. For instance, it can inhibit the activity of kinases involved in phosphorylation events, thereby affecting the regulation of gene expression .

Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes. It has been observed to inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolic intermediates and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can form covalent bonds with nucleophilic residues in enzymes and proteins, leading to enzyme inhibition or activation. The chloromethyl group is particularly reactive, allowing for the formation of covalent adducts with cysteine and lysine residues .

Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. The indole ring structure allows for binding to DNA and RNA, potentially influencing the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . The presence of the tert-butyl group can influence the metabolic stability and clearance of the compound, affecting its overall bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate typically involves the chloromethylation of an indole derivative followed by esterification. One common method is the reaction of 6-(chloromethyl)-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiol, or alcohol derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The indole ring can interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-(bromomethyl)-1H-indole-1-carboxylate
  • tert-Butyl 6-(iodomethyl)-1H-indole-1-carboxylate
  • tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is unique due to its specific reactivity profile, influenced by the presence of the chloromethyl group. This group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 6-(chloromethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEESPQCUYZPFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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